molecular formula C20H20N4O3S2 B2389955 N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 868974-66-7

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2389955
CAS No.: 868974-66-7
M. Wt: 428.53
InChI Key: VNJYUNCOGCFZAP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Its structure features a 3-methoxybenzamide group attached to the 2-position of the thiadiazole ring and a thioether-linked 4-ethylphenylacetamide moiety at the 5-position. The compound’s synthesis likely involves sequential nucleophilic substitutions and condensation reactions, as inferred from analogous protocols in thiadiazole chemistry .

Properties

IUPAC Name

N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-13-7-9-15(10-8-13)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-5-4-6-16(11-14)27-2/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYUNCOGCFZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is strategically divided into three critical intermediates:

  • 1,3,4-Thiadiazole-2-amine core
  • 2-((4-Ethylphenyl)amino)-2-oxoethyl thioether moiety
  • 3-Methoxybenzamide functional group

Retrosynthetic disconnection reveals that the thiadiazole ring is constructed first, followed by sequential introduction of the thioether and amide groups. This approach minimizes steric hindrance and ensures regioselective coupling.

Synthesis of the 1,3,4-Thiadiazole Core

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with a carboxylic acid derivative. For example, 4-ethylphenylglyoxylic acid reacts with thiosemicarbazide under acidic conditions to form 5-substituted-1,3,4-thiadiazol-2-amine.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: Concentrated HCl (5 mol%)
  • Temperature: Reflux at 80°C for 6–8 hours
  • Yield: 60–70%

Alternative Route Using Hydrazonoyl Halides

A patent-pending method employs hydrazonoyl halides for thiadiazole formation, offering higher regiocontrol. For instance, 4-ethylphenylhydrazonoyl chloride reacts with thiourea in dimethylformamide (DMF) at 120°C to yield the thiadiazole core.

Key Advantages:

  • Reduced reaction time (3–4 hours)
  • Improved purity (>95% by HPLC)
  • Scalability to kilogram quantities

Functionalization with 3-Methoxybenzamide

Amide Coupling Strategies

The final step involves coupling the thiadiazole-thioether intermediate with 3-methoxybenzoyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction
  • Conditions: Aqueous NaOH (10%), dichloromethane (DCM), 0–5°C.
  • Procedure: Add 3-methoxybenzoyl chloride (1.2 eq) dropwise to the amine intermediate.
  • Yield: 50–60%.
Carbodiimide-Mediated Coupling
  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Solvent: DCM or DMF.
  • Yield: 75–85%.

Comparative Data:

Method Yield (%) Purity (%) Reaction Time (h)
Schotten-Baumann 55 90 2
EDC/HOBt 80 98 12

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent by WO2018210994A1 discloses a continuous flow system for large-scale production:

  • Thiadiazole Formation: Reactor 1 (80°C, residence time = 30 min).
  • Thioether Coupling: Reactor 2 (140°C, residence time = 1 h).
  • Amide Formation: Reactor 3 (25°C, residence time = 2 h).

Advantages:

  • 90% overall yield.
  • 99.5% purity by LC-MS.
  • 50 kg/day production capacity.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) removes unreacted starting materials.
  • Chromatography: Silica gel with ethyl acetate/hexane (1:1) for analytical-grade product.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Oxidative degradation of the thioether to sulfoxide.
  • Solution: Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Low Coupling Efficiency

  • Issue: Steric hindrance during amide formation.
  • Solution: Use ultrasonic irradiation to enhance mixing.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

The compound exhibits significant anticancer properties, particularly through its ability to inhibit the proliferation of various cancer cell lines.

Case Studies

  • A study demonstrated that derivatives of thiadiazole compounds showed cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.3 μM, indicating potent anticancer activity compared to traditional chemotherapeutics like cisplatin.
  • Another investigation found that certain thiadiazole derivatives selectively inhibited K562 chronic myelogenous leukemia cells expressing the Bcr-Abl tyrosine kinase, linking their structural characteristics to effective binding and inhibition .

Antimicrobial Activity

The compound shows promising antimicrobial activity against a range of pathogens.

Case Studies

  • Research indicated that thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL, showcasing their effectiveness against bacterial strains .
  • Additional studies assessed synthesized thiadiazole compounds for their activity against Fusarium graminearum and Rhizoctonia solani, revealing remarkable inhibition rates that surpassed those of commercial antibiotics .

Anti-inflammatory Properties

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide may also possess anti-inflammatory effects.

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/Effective Concentration
AntimicrobialXanthomonas oryzae100 μg/mL (notable inhibition)
AntitumorMDA-MB-231 (breast cancer)IC50 = 3.3 μM
AntitubercularMycobacterium smegmatisMIC = 26.46 μg/mL

Mechanism of Action

The mechanism of action of N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also disrupt the cell membrane integrity of microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Type IR Stretching (cm⁻¹) ¹H NMR Shifts (δ, ppm) Reference
Target Compound (Expected) ~1680 (C=O amide), ~1250 (C=S), ~3150–3300 (NH) ~8.3–7.4 (aromatic), ~4.4 (CH₂ thioether), ~1.4 (CH₃ ethyl)
N-(5-Ethoxy-thiadiazol-2-yl)benzamide 1680 (C=O), 1247–1255 (C=S), 3120 (NH) 12.5 (NH), 8.3–7.4 (aromatic), 4.4 (OCH₂), 1.4 (CH₃)
Hydrazinecarbothioamides 1663–1682 (C=O), 1243–1258 (C=S), 3150–3319 (NH) 7.2–7.9 (aromatic), 10.2–10.7 (NH)

Analysis :

  • The target’s amide C=O stretch (~1680 cm⁻¹) aligns with related benzamide derivatives , while its thioether C-S vibration (~700 cm⁻¹) is consistent with .
  • The NH proton resonance (δ ~12.5 ppm in ) would likely deshield further due to the electron-withdrawing methoxy group in the target.
Physicochemical Properties:
  • Solubility : The methoxy group may enhance aqueous solubility compared to purely hydrophobic derivatives (e.g., ).
  • Melting Point : Expected to exceed 150°C (analogous to ), though steric effects from the ethylphenyl group could reduce crystallinity.
Table 3: Reported Bioactivities of Thiadiazole Analogues
Compound Type Biological Activity Mechanism/Application Reference
Thiadiazole-triazole hybrids Anticancer, antimicrobial DNA intercalation, enzyme inhibition
N-Benzoyl thiadiazoles Acetylcholinesterase (AChE) inhibition Neurodegenerative disease therapy
Arylmethylamine-thiadiazoles Antioxidant Radical scavenging
4-Methoxyphenyl derivatives Not specified Structural analogs for agrochemical development

Inference for Target Compound :

  • The 3-methoxybenzamide group may confer AChE inhibitory activity (cf. ), while the ethylphenyl-thioether moiety could enhance membrane permeability for anticancer applications (cf. ).
  • ).

Biological Activity

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound belonging to the thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a methoxybenzamide moiety , which contribute to its unique chemical properties. The presence of sulfur in the thiadiazole structure enhances its ability to interact with biological targets due to its mesoionic character, facilitating cellular membrane penetration .

This compound exhibits its biological effects primarily through:

  • Inhibition of Enzymes : The compound inhibits specific enzymes involved in cell proliferation and survival, which is crucial for its potential anticancer effects.
  • Disruption of Microbial Cell Integrity : It may disrupt the integrity of microbial cell membranes, contributing to its antimicrobial activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating promising potency .
    • A study reported that related thiadiazole derivatives showed decreased viability in human leukemia and melanoma cells, indicating broad-spectrum anticancer activity .
  • Induction of Apoptosis :
    • Compounds similar to this compound have been shown to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects :
    • Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal activities. This is attributed to their ability to penetrate microbial membranes and disrupt cellular functions .
    • Specific studies have shown that related compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

Study 1: Anticancer Efficacy Evaluation

A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines. Among these, a derivative closely related to this compound exhibited an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells . This highlights the compound's potential as an effective anticancer agent.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The study demonstrated that these compounds significantly inhibited the growth of various bacterial strains in vitro, showcasing their potential use in developing new antimicrobial therapies .

Q & A

Basic Questions

Q. What are the key synthetic steps for N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions.

Introduction of the thioether linkage using nucleophilic substitution with bromoacetamide intermediates.

Amide bond formation between the thiadiazole moiety and substituted benzamide groups using coupling agents like EDCI/HOBt.

  • Critical Parameters : Reaction temperatures (60–80°C), solvent selection (DMF or THF), and anhydrous conditions to prevent hydrolysis of intermediates .
    • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 7.52–7.94 ppm for aromatic protons) and HRMS (exact mass matching calculated [M+H]+^+) .

Q. Which spectroscopic techniques are essential for validating the compound’s purity and structure?

  • Primary Methods :

  • NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm amide bond formation.
  • Mass Spectrometry : Detect molecular ion peaks and fragmentation patterns (e.g., loss of –S–CH2_2–CO– groups).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm1^{-1}) for amide and ketone functionalities .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of thiadiazole derivatives?

  • Strategies :

  • Catalyst Screening : Test bases like K2_2CO3_3 or Et3_3N for thioether formation; EDCI/HOBt for amide coupling.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to suppress side reactions.
    • Case Study : A 97.4% yield was achieved for a related compound using H2_2SO4_4-mediated cyclization at 293–298 K .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Approach :

Assay Standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer assays) and control compounds.

SAR Analysis : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl) on IC50_{50} values.

Target Validation : Use molecular docking (AutoDock Vina) to verify binding affinity to proposed targets (e.g., EGFR kinase) .

  • Example : Discrepancies in IC50_{50} values (5–50 µM) may arise from variations in cell permeability or metabolic stability .

Q. What computational methods are suitable for predicting the compound’s biological targets?

  • Protocol :

Molecular Docking : Use PDB structures (e.g., 1M17 for tyrosine kinases) to simulate ligand-protein interactions.

ADMET Prediction : Employ SwissADME to assess logP (target: 2–3) and BBB permeability.

MD Simulations : Validate binding stability over 100 ns trajectories (GROMACS).

  • Outcome : A related thiadiazole showed strong binding to tubulin (ΔG = −9.2 kcal/mol) .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C; monitor degradation via HPLC.
  • Plasma Stability : Assess metabolite formation using human plasma and LC-MS/MS.
  • Light/Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; track decomposition .

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